

# tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate analogues and derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate*

Cat. No.: B153135

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** Analogues and Derivatives

## Authored by: A Senior Application Scientist Abstract

The pursuit of novel chemical entities with superior therapeutic profiles has driven medicinal chemists to explore beyond traditional flat, aromatic structures. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as powerful tools in modern drug discovery. Among these, the 2,7-diazaspiro[3.5]nonane framework offers a unique combination of structural rigidity, synthetic tractability, and precise vectoral presentation of substituents. This guide provides a comprehensive technical overview of **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate**, a key building block that enables the strategic synthesis of diverse analogues and derivatives. We will delve into synthetic strategies, derivatization protocols, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

## The Strategic Value of the 2,7-Diazaspiro[3.5]nonane Scaffold

Spirocycles are bicyclic systems where two rings are joined by a single common atom, the spiro center. This arrangement creates a rigid, non-planar geometry that is a significant departure from the two-dimensional space occupied by many conventional drug molecules.[\[1\]](#) This three-dimensional architecture is highly advantageous in drug design for several reasons:

- Increased  $Fsp^3$  Character: The quaternary carbon of the spirocycle inherently increases the fraction of  $sp^3$ -hybridized carbons ( $Fsp^3$ ). A higher  $Fsp^3$  value is strongly correlated with improved clinical success, as it often leads to enhanced solubility, greater metabolic stability, and reduced off-target toxicity.[\[2\]](#)
- Precise Vectoral Orientation: The rigid framework allows for the precise and predictable orientation of functional groups in three-dimensional space. This enables optimized interactions with the complex topographies of biological targets like enzymes and receptors, which can lead to significant gains in potency and selectivity.[\[1\]](#)

The 2,7-diazaspiro[3.5]nonane core, which consists of an azetidine ring fused to a piperidine ring, is particularly valuable. The two nitrogen atoms provide versatile handles for chemical modification. The subject of this guide, **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate**, incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen (N7). This is a critical design feature, as the Boc group effectively "masks" one of the reactive sites, thereby enabling regioselective functionalization of the azetidine nitrogen (N2). This orthogonal control is the cornerstone of building complex libraries of derivatives from a common intermediate.

## Synthesis of the Core Scaffold

The construction of the 2,7-diazaspiro[3.5]nonane core is a non-trivial synthetic challenge that typically involves a multi-step sequence. The primary goal is to build the quaternary spirocyclic center while correctly installing the two nitrogen-containing rings. While various proprietary methods exist, a general, illustrative pathway can be conceptualized from published synthetic routes for related structures.[\[3\]](#)[\[4\]](#)

A common strategy involves the construction of a piperidine ring bearing a precursor to the azetidine ring, followed by an intramolecular cyclization to form the spiro-junction.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of the core 2,7-diazaspiro[3.5]nonane scaffold.

## Key Synthetic Considerations

- Starting Materials: The choice of the initial piperidine-containing starting material is crucial as it can be used to introduce substituents onto the carbon backbone of the final scaffold.
- Cyclization Strategy: The key ring-forming step to create the azetidine portion often involves an intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group to form the four-membered ring. The efficiency of this step is critical to the overall yield.

- Protecting Group Strategy: The introduction of the Boc group is typically performed on the piperidine nitrogen. This is often done after the core scaffold is formed, but can sometimes be carried out earlier in the synthesis. The stability of the Boc group to the various reaction conditions is a key consideration.

## Derivatization Strategies: Building Molecular Diversity

With the Boc-protected core in hand, chemists can exploit the free secondary amine on the azetidine ring (N2) as a versatile point for diversification. Subsequently, the Boc group can be removed to expose the piperidine nitrogen (N7) for further functionalization, allowing for the creation of di-substituted analogues.



[Click to download full resolution via product page](#)

Caption: Workflow for sequential N2 and N7 functionalization of the diazaspiro[3.5]nonane core.

## Protocol 1: N2-Acylation of the Core Scaffold

This protocol describes a standard procedure for attaching a carboxylic acid to the N2 position using a peptide coupling agent.

Materials:

- **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** (1.0 eq)
- Desired Carboxylic Acid (R-COOH) (1.1 eq)

- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
- N,N-Diisopropylethylamine (DIEA) (3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** and the carboxylic acid in anhydrous DMF.
- Add DIEA to the solution and stir for 5 minutes at room temperature.
- Add HATU in one portion. The reaction mixture may turn yellow.
- Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
- Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the N2-acylated derivative.

## Protocol 2: Boc-Deprotection of the N7-Nitrogen

This protocol details the standard method for removing the Boc protecting group to expose the secondary amine at the N7 position.

Materials:

- N2-functionalized **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** derivative (1.0 eq)
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)

**Procedure:**

- Dissolve the Boc-protected starting material in anhydrous DCM (approx. 0.1 M solution).
- Cool the solution to 0 °C in an ice bath.
- Add TFA dropwise (typically 20-50% v/v). Gas evolution (isobutylene) may be observed.
- Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
- The resulting product is typically the TFA salt, which can be used directly in the next step or neutralized by partitioning between DCM and a saturated aqueous  $\text{NaHCO}_3$  solution to obtain the free base.

## Applications in Drug Discovery and Development

The unique 3D structure and synthetic versatility of 2,7-diazaspiro[3.5]nonane derivatives have made them valuable scaffolds in various therapeutic areas.

### G-Protein Coupled Receptor (GPCR) Ligands

The ghrelin receptor (GR), a GPCR involved in obesity and glucose homeostasis, has been a target for compounds containing this scaffold. Derivatives of 2,7-diazaspiro[3.5]nonane have been identified as potent inverse agonists of the ghrelin receptor, demonstrating the utility of this core in modulating GPCR activity.<sup>[5]</sup>

### Linkers for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.<sup>[6]</sup> tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and its derivatives are used as rigid linkers in the synthesis of PROTACs.<sup>[7][8]</sup> The spirocyclic structure provides conformational constraint, which can be crucial for achieving the optimal orientation of the two ligands for efficient ternary complex formation and subsequent protein degradation.

## Central Nervous System (CNS) Agents

The ability to modulate physicochemical properties by introducing spirocyclic scaffolds is particularly important for CNS drug discovery, where properties like polarity and lipophilicity must be carefully balanced to ensure blood-brain barrier penetration. The increased  $Fsp^3$  character of these scaffolds can lead to improved solubility and metabolic profiles, which are desirable for CNS drug candidates.[\[1\]](#)

## Physicochemical Properties and Data

The introduction of the spirocyclic core significantly impacts the physicochemical properties of a molecule.

| Property                              | Value                                              | Source              |
|---------------------------------------|----------------------------------------------------|---------------------|
| Compound Name                         | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate |                     |
| Molecular Formula                     | $C_{12}H_{22}N_2O_2$                               | <a href="#">[9]</a> |
| Molecular Weight                      | 226.32 g/mol                                       | <a href="#">[9]</a> |
| CAS Number                            | 896464-16-7                                        | <a href="#">[9]</a> |
| Topological Polar Surface Area (TPSA) | 32.8 $\text{\AA}^2$                                | <a href="#">[9]</a> |
| logP (Calculated)                     | 1.1                                                | <a href="#">[9]</a> |

The following table provides a hypothetical example of how a Structure-Activity Relationship (SAR) study might look for a series of derivatives based on this scaffold, targeting a generic kinase.

| Compound ID | R Group at N2           | Kinase IC <sub>50</sub> (nM) |
|-------------|-------------------------|------------------------------|
| Core-001    | H                       | >10,000                      |
| Core-002    | Benzoyl                 | 850                          |
| Core-003    | 4-Fluorobenzoyl         | 220                          |
| Core-004    | Cyclohexylcarbonyl      | 1,500                        |
| Core-005    | (Thiophen-2-yl)carbonyl | 150                          |

This data illustrates how systematic modification at the N2 position can be used to probe the binding pocket of the target and optimize for potency.

## Conclusion

The **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate** scaffold is more than just a molecular building block; it is a strategic platform for escaping the "flatland" of traditional medicinal chemistry. Its inherent three-dimensionality, combined with the potential for controlled, sequential functionalization, provides chemists with a powerful tool to generate novel, potent, and selective drug candidates. From modulating GPCRs to enabling the next generation of protein degraders, the applications for these derivatives are vast and continue to expand. This guide serves as a foundational resource for harnessing the full potential of this remarkable scaffold in the pursuit of innovative therapeutics.

## References

- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. *Journal of the American Chemical Society*.
- Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2'-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. *The Journal of Organic Chemistry*.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. *ResearchGate*.
- The use of spirocyclic scaffolds in drug discovery. *Bioorganic & Medicinal Chemistry Letters*.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. *Chemical Communications*.
- Structure and synthesis of spirocyclic diamine scaffolds 1a-4a and derivatives. *ResearchGate*.
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. *Google Patents*.

- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. MedChemExpress.
- **tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.** PubChem.
- Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents.
- Solid-Phase Synthesis of a 7-Azaspido[3.5]nonan-1-one Core. BenchChem.
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. MedChemExpress.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride. MedChemExpress.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- The Ascendancy of Azaspido-cyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. BenchChem.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [files01.core.ac.uk](http://files01.core.ac.uk) [files01.core.ac.uk]
- 6. [file.medchemexpress.com](http://file.medchemexpress.com) [file.medchemexpress.com]
- 7. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 8. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 9. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | C12H22N2O2 | CID 24820512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate analogues and derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153135#tert-butyl-2-7-diazaspiro-3-5-nonane-7-carboxylate-analogues-and-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)